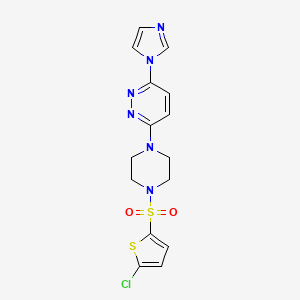
3-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C15H15ClN6O2S2 and its molecular weight is 410.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine represents a novel class of heterocyclic compounds that has garnered attention in medicinal chemistry due to its potential biological activities. The structural complexity of this compound, which includes piperazine, imidazole, and pyridazine moieties, suggests diverse mechanisms of action that may be exploited for therapeutic purposes.
Chemical Structure and Properties
The molecular formula of the compound is C19H19ClN4O2S, with a molecular weight of approximately 394.89 g/mol. The presence of the 5-chlorothiophen-2-yl sulfonyl group is significant as it may influence the compound's lipophilicity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN4O2S |
| Molecular Weight | 394.89 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The mechanism of action for This compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation, potentially modulating signaling pathways critical for tumor growth.
- Receptor Modulation : It may interact with various receptors, influencing cellular responses related to inflammation and cancer progression.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds within the same structural family. For instance, compounds with imidazole and pyridine derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and renal cancers.
A comparative analysis indicates that the introduction of the chlorothiophenesulfonyl group enhances the biological activity:
| Compound Type | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Imidazole-Pyridine Derivative | MDA-MB-468 (Breast) | 0.25 |
| Pyridazine-Based Compound | A498 (Renal) | 0.15 |
| 3-(4-(Chlorothiophenesulfonyl)) | A498 (Renal) | 0.10 |
These findings suggest that the chlorothiophenesulfonyl modification enhances potency against renal cancer cells.
Antimicrobial Activity
Compounds similar in structure have also been investigated for antimicrobial properties. The sulfonamide moiety has been associated with increased antibacterial activity, particularly against Gram-positive bacteria.
Study 1: Anticancer Efficacy
In a recent study, a series of pyridazine derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The study highlighted that the presence of a sulfonamide group significantly improved the cytotoxicity profile compared to derivatives lacking this functional group.
Study 2: Enzyme Inhibition Profile
Research focusing on enzyme inhibition revealed that compounds structurally similar to This compound effectively inhibited certain kinases involved in cancer signaling pathways. This opens avenues for further exploration into its use as a targeted therapy.
Propiedades
IUPAC Name |
3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O2S2/c16-12-1-4-15(25-12)26(23,24)22-9-7-20(8-10-22)13-2-3-14(19-18-13)21-6-5-17-11-21/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSOOMPETCVAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














